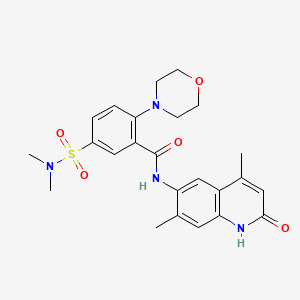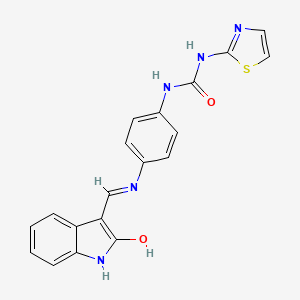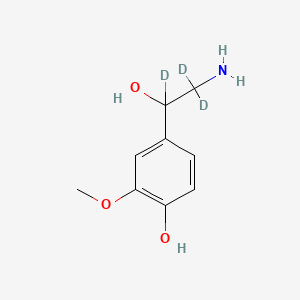
PI3K|A inhibitor 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K|A inhibitor 7 is a small-molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating various cellular functions such as growth, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A inhibitor 7 involves multiple steps, including the formation of key intermediates through specific reactions such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K|A inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
PI3K|A inhibitor 7 has a wide range of scientific research applications:
Mécanisme D'action
PI3K|A inhibitor 7 exerts its effects by specifically inhibiting the PI3K enzyme, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpelisib: Another PI3K inhibitor used in cancer therapy.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
Uniqueness
PI3K|A inhibitor 7 is unique due to its specific targeting of the PI3K pathway with minimal off-target effects, making it a promising candidate for cancer therapy. Its ability to inhibit the PI3K enzyme effectively while maintaining a favorable safety profile sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C31H25N9O2 |
|---|---|
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
2-amino-N-[(1S)-1-[5-[2-(1-cyclopropylpyrazol-4-yl)ethynyl]-4-oxo-3-phenylquinazolin-2-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C31H25N9O2/c1-19(35-30(41)26-27(32)37-38-16-6-15-33-29(26)38)28-36-24-10-5-7-21(12-11-20-17-34-39(18-20)22-13-14-22)25(24)31(42)40(28)23-8-3-2-4-9-23/h2-10,15-19,22H,13-14H2,1H3,(H2,32,37)(H,35,41)/t19-/m0/s1 |
Clé InChI |
WJIZRLDLZOBDTH-IBGZPJMESA-N |
SMILES isomérique |
C[C@@H](C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N |
SMILES canonique |
CC(C1=NC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3)C#CC4=CN(N=C4)C5CC5)NC(=O)C6=C7N=CC=CN7N=C6N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)


![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)


![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)




